3-(3-iodophenyl)Pyridine

Nicotinic Acetylcholine Receptors α3β4 Subtype Selectivity Ligand Design

3-(3-Iodophenyl)pyridine (CAS 777863-63-5) is a halogenated biaryl compound belonging to the class of 3-aryl-substituted pyridines. It is characterized by a pyridine ring linked at the 3-position to a phenyl ring bearing an iodine atom at the meta position, with a molecular formula of C11H8IN and a molecular weight of 281.09 g/mol.

Molecular Formula C11H8IN
Molecular Weight 281.09 g/mol
Cat. No. B8673857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-iodophenyl)Pyridine
Molecular FormulaC11H8IN
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2=CN=CC=C2
InChIInChI=1S/C11H8IN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H
InChIKeyILNAHSDDKGNAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Iodophenyl)pyridine for Research and Procurement: A Halogenated Biaryl Pyridine Building Block


3-(3-Iodophenyl)pyridine (CAS 777863-63-5) is a halogenated biaryl compound belonging to the class of 3-aryl-substituted pyridines . It is characterized by a pyridine ring linked at the 3-position to a phenyl ring bearing an iodine atom at the meta position, with a molecular formula of C11H8IN and a molecular weight of 281.09 g/mol . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science, leveraging the reactivity of the iodo substituent for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. Its structural features enable the construction of complex molecular architectures, including ligands for nicotinic acetylcholine receptors and luminescent metal complexes [2].

Why 3-(3-Iodophenyl)pyridine Cannot Be Replaced by Its Closest Analogs


Substituting 3-(3-iodophenyl)pyridine with a halogen analog such as 3-(3-bromophenyl)pyridine or 3-(3-chlorophenyl)pyridine, or with a positional isomer like 2-(3-iodophenyl)pyridine or 4-(3-iodophenyl)pyridine, introduces critical changes in reactivity, biological activity, and material properties . The iodine atom exhibits a significantly larger van der Waals radius and lower carbon-halogen bond dissociation energy compared to bromine or chlorine, which fundamentally alters oxidative addition kinetics in palladium-catalyzed cross-coupling reactions [1]. Furthermore, in nicotinic acetylcholine receptor pharmacology, the 3-iodo substitution pattern has been shown to confer exceptional α3β4 subtype binding affinity and functional selectivity that is not recapitulated by other halogenated or unsubstituted analogs [2]. These distinctions directly impact synthetic efficiency, target engagement, and material performance, making generic substitution scientifically invalid without empirical validation.

Quantitative Differentiation Evidence for 3-(3-Iodophenyl)pyridine Relative to Analogs


α3β4 nAChR Binding Affinity: Iodophenyl Derivative vs. Unsubstituted Anabaseine

In a series of anabaseine-derived nAChR ligands, the compound 6-(3-iodophenyl)-2,3,4,5-tetrahydropyridine (Compound 12), which contains the 3-iodophenyl-pyridine motif, demonstrated a Ki of 4.7 nM for the α3β4 nAChR subtype [1]. This represents a substantial improvement in binding affinity compared to the parent compound anabaseine, which acts as a non-selective agonist [1]. The 806-fold selectivity ratio (α3β4 vs α4β2) further distinguishes this compound from less selective analogs [1].

Nicotinic Acetylcholine Receptors α3β4 Subtype Selectivity Ligand Design

Functional Selectivity in Electrophysiological Assays: α3β4 Partial Agonism

Electrophysiological evaluation of 6-(3-iodophenyl)-2,3,4,5-tetrahydropyridine (Compound 12) revealed that it selectively activates the α3β4 nAChR with an EC50 of 7.4 μM, while eliciting a negligible response at the α7 subtype and no effect at the α4β2 subtype [1]. This functional selectivity profile is distinct from many other nAChR ligands, which often exhibit broader agonist activity across multiple subtypes [1].

Nicotinic Acetylcholine Receptors α3β4 Functional Selectivity Partial Agonism

Synthetic Utility: Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling

The iodine atom in 3-(3-iodophenyl)pyridine provides superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to the corresponding bromo and chloro analogs [1]. Aryl iodides undergo oxidative addition to palladium(0) catalysts at rates significantly faster than aryl bromides and aryl chlorides, which often require more forcing conditions or specialized ligand systems [2]. This enhanced reactivity translates to higher yields and milder reaction conditions for the construction of complex biaryl systems.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Aryl Iodide Reactivity

Photophysical Properties: Enhanced Room-Temperature Luminescence in Palladium(II) Complexes

A cyclometalated palladium(II) complex incorporating 2-(3-iodophenyl)pyridine as a ligand exhibits room-temperature luminescence, as characterized by its crystal structure and photophysical properties [1]. The presence of the heavy iodine atom enhances spin-orbit coupling, facilitating intersystem crossing and resulting in phosphorescence at ambient temperature, a property not observed in complexes with lighter halogen analogs (e.g., chloro or fluoro derivatives) [1].

Luminescent Metal Complexes Cyclometalated Palladium(II) Phosphorescence

Validated Application Scenarios for 3-(3-Iodophenyl)pyridine Based on Quantitative Evidence


Precursor for Selective α3β4 Nicotinic Acetylcholine Receptor Ligands

3-(3-Iodophenyl)pyridine serves as a key intermediate for synthesizing 6-(3-iodophenyl)-2,3,4,5-tetrahydropyridine derivatives, which exhibit high binding affinity (Ki = 4.7 nM) and exceptional functional selectivity (806-fold α3β4 vs α4β2) for the α3β4 nAChR subtype [1]. This enables the development of pharmacological probes and potential therapeutics targeting addiction, pain, and neuropsychiatric disorders where α3β4 receptors are implicated [1].

Building Block for Efficient Suzuki-Miyaura Cross-Coupling Reactions

The iodo substituent in 3-(3-iodophenyl)pyridine renders it a highly reactive partner for Suzuki-Miyaura cross-coupling reactions, enabling the rapid and high-yielding assembly of complex biaryl architectures under mild conditions [2]. This makes it an ideal building block for library synthesis in drug discovery and for constructing functionalized pyridine derivatives for materials science applications [2].

Ligand for Room-Temperature Luminescent Palladium(II) Complexes

Cyclometalated palladium(II) complexes incorporating 2-(3-iodophenyl)pyridine ligands demonstrate room-temperature phosphorescence due to the heavy atom effect of iodine [3]. This property is exploited in the design of OLED materials, luminescent sensors, and bioimaging agents where efficient emission at ambient conditions is required [3].

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